2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane
CAS No.:
Cat. No.: VC20143353
Molecular Formula: C10H9BrF2O3
Molecular Weight: 295.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrF2O3 |
|---|---|
| Molecular Weight | 295.08 g/mol |
| IUPAC Name | 2-[(5-bromo-2,3-difluorophenoxy)methyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H9BrF2O3/c11-6-3-7(12)10(13)8(4-6)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2 |
| Standard InChI Key | OYTGDLHBJYHVHA-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)COC2=C(C(=CC(=C2)Br)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a 1,3-dioxolane ring (a five-membered cyclic ether) linked to a 5-bromo-2,3-difluorophenoxy group through a methylene (-CH-) bridge. The dioxolane ring introduces conformational rigidity, while the bromine and fluorine atoms on the aromatic ring create electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Key Structural Features:
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Dioxolane Ring: The oxygen atoms at positions 1 and 3 of the ring generate a polar environment, enhancing solubility in polar aprotic solvents.
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Halogen Substituents: Bromine (Br) at the 5-position and fluorine (F) at the 2- and 3-positions direct electrophilic and nucleophilic reactions to specific sites on the aromatic ring.
Spectroscopic Identification
Analytical techniques critical for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the dioxolane methylene protons (δ 4.0–5.5 ppm) and aromatic protons influenced by fluorine and bromine.
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High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 295.08 (M) and isotopic patterns consistent with bromine.
Table 1: Molecular Properties of 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.08 g/mol |
| IUPAC Name | 2-[(5-bromo-2,3-difluorophenoxy)methyl]-1,3-dioxolane |
| Canonical SMILES | C1COC(O1)COC2=C(C(=CC(=C2)Br)F)F |
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis typically involves reacting 5-bromo-2,3-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via epoxide formation, followed by cyclization to yield the dioxolane ring.
Reaction Pathway:
Optimization Strategies
Key parameters for optimizing yield and purity include:
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Temperature Control: Maintaining 0–60°C to prevent side reactions like ring-opening.
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Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom on the aromatic ring undergoes nucleophilic substitution (SAr) under basic conditions. For example, reaction with amines yields 5-amino derivatives, which are valuable intermediates in drug discovery.
Ring-Opening Reactions
Acid-catalyzed cleavage of the dioxolane ring generates carbonyl compounds, while base-induced elimination produces alkenes. These reactions enable structural diversification for applications in materials science.
Table 2: Comparative Reactivity of Halogenated Dioxolanes
| Compound | Reactivity Profile |
|---|---|
| 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane | High electrophilicity at C-5 due to Br and F substituents |
| 2-(5-Chlorophenyl)-1,3-dioxolane | Moderate reactivity; chlorine less electron-withdrawing than Br |
Industrial and Research Applications
Pharmaceutical Development
The compound’s halogen atoms enhance metabolic stability, making it a candidate for prodrug design. For instance, bromine’s lipophilicity may improve blood-brain barrier penetration.
Agrochemistry
Dioxolane derivatives are explored as fungicides and herbicides. The electron-withdrawing phenoxy group could disrupt microbial electron transport chains.
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